molecular formula C16H20N2S B2698468 3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1325305-60-9

3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No. B2698468
M. Wt: 272.41
InChI Key: OPVOVWUJBNCHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione” is a chemical compound with the molecular formula C16H20N2S . Its average mass is 272.408 Da and its monoisotopic mass is 272.134705 Da .

Scientific Research Applications

CCR8 Antagonists

  • 3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , have been identified as CCR8 antagonists. These compounds are useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Catalysis in Green Chemistry

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene, another related compound, acts as a catalyst in green chemistry applications. It promotes the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. This process is enhanced further by microwave irradiation (Shieh, Dell, & Repic, 2001).

Analgesic Activity

  • Compounds like 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-ene have shown significant analgesic activity in various assays. Their effectiveness is mainly associated with the 2-amino-1,3-thiazine ring system, indicating potential applications in pain management (Cohen, Banner, & Lopresti, 1978).

Synthesis of Schiff Bases

  • A novel, green, and efficient protocol has been developed for the synthesis of Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile. This process uses readily available reagents and offers high yields and short reaction times. The synthesized compounds show promising anti-inflammatory activity (Abdel-Mohsen & Hussein, 2014).

Nitrogen-Containing Spiro Heterocycles

  • Efficient synthesis of nitrogen-containing spiro heterocycles like 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones has been achieved. These compounds have applications in various chemical reactions and are studied for their crystal packing driven by hydrogen bonding and π-π stacking interactions (Aggarwal, Vij, & Khurana, 2014).

Photophysical Studies

  • Diazaspiro compounds have been synthesized and analyzed for their photophysical behavior, solvatochromic analysis, and fluorescence quantum yield. These studies are crucial for understanding their applications in materials science and photophysics (Aggarwal & Khurana, 2015).

properties

IUPAC Name

3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S/c1-12-7-6-8-13(11-12)14-15(19)18-16(17-14)9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVOVWUJBNCHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCCC3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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